

comparison of tandem dyes for flow cytometry in the near-infrared spectrum.

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A Researcher's Guide to Near-Infrared Tandem Dyes for Flow Cytometry

For researchers, scientists, and drug development professionals navigating the expanding landscape of flow cytometry, the near-infrared (NIR) spectrum offers a powerful frontier for high-parameter analysis. This guide provides an objective comparison of commercially available and novel tandem dyes emitting in the NIR range, supported by experimental data and detailed protocols to aid in the selection of optimal reagents for complex multicolor panels.

The advent of spectral flow cytometry and the integration of sensitive avalanche photodiode (APD) detectors have unlocked the potential of the NIR spectrum (beyond 700 nm), a region with the inherent advantage of lower cellular autofluorescence. Tandem dyes, which utilize Förster Resonance Energy Transfer (FRET) to shift the emission of a donor fluorochrome (like phycoerythrin (PE) or allophycocyanin (APC)) to a longer wavelength acceptor dye, are pivotal for accessing this region with common laser lines (e.g., 488 nm and 640 nm). This guide focuses on a comparative analysis of key performance attributes of these dyes: brightness, stability, and spectral spillover.

Performance Comparison of Near-Infrared Tandem Dyes

The selection of a tandem dye is a critical step in panel design, directly impacting the resolution and sensitivity of the assay. The following tables summarize the performance of several NIR







tandem dyes based on available data. It is important to note that performance can vary based on the antibody conjugate, cell type, and instrument configuration.

Table 1: Brightness of Near-Infrared Tandem Dyes

Brightness is a critical parameter for resolving dimly expressed antigens. The Stain Index (SI) is a common metric used to quantify the effective brightness of a fluorochrome on a specific instrument. A higher stain index indicates better separation between positive and negative populations.



Donor	Acceptor	Tandem Dye Name	Excitatio n Laser (nm)	Emission Max (nm)	Relative Brightnes s (Stain Index)	Manufact urer/Sour ce
PE	Су7	PE-Cy7	488, 561	~767	High	Multiple Vendors
PE	Fire™ 810	PE-Fire™ 810	488, 561	~810	Very High	BioLegend
PE	Novel Acceptor	PE-750	488	750	High	Novel (Seong et al.)
PE	Novel Acceptor	PE-800	488	800	Moderate	Novel (Seong et al.)
PE	Novel Acceptor	PE-830	488	830	Moderate	Novel (Seong et al.)
APC	Су7	APC-Cy7	633-640	~767	High	Multiple Vendors
APC	Fire™ 810	APC-Fire™ 810	633-640	~810	Very High	BioLegend
APC	Novel Acceptor	APC-750	640	750	High	Novel (Seong et al.)
APC	Novel Acceptor	APC-800	640	800	Moderate	Novel (Seong et al.)
APC	Novel Acceptor	APC-830	640	830	Moderate	Novel (Seong et al.)







						BD
APC	H7	APC-H7	633-640	~759	High	Bioscience
						S

Note: Relative brightness can be instrument-dependent, particularly with the enhanced sensitivity of APD detectors in spectral cytometers for wavelengths >800 nm.

Table 2: Stability of Near-Infrared Tandem Dyes

Tandem dye stability is crucial for reproducible results, especially in experiments involving fixation and permeabilization steps or long acquisition times. Degradation of the tandem can lead to uncoupling of the acceptor dye, resulting in increased fluorescence in the donor channel and inaccurate compensation.



Tandem Dye	Photostability	Fixation/Permeabili zation Stability	Manufacturer Recommendations
PE-Cy7	Moderate	Sensitive to some fixatives (e.g., alcoholbased). Signal can be diminished.	Minimize light exposure. Use stabilizing fixatives.
PE-Fire™ 810	High	Reported to be more stable than traditional tandems.	Standard precautions for tandem dyes.
Novel PE Tandems	Good	Showed acceptable stability with BD FACS Lysing Solution and BioLegend Fixation Buffer.	N/A
APC-Cy7	Moderate	Sensitive to some fixatives.	Minimize light exposure. Use stabilizing fixatives.
APC-Fire™ 810	High	Reported to be more stable than traditional tandems.	Standard precautions for tandem dyes.
Novel APC Tandems	Good	Showed acceptable stability with BD FACS Lysing Solution and BioLegend Fixation Buffer.	N/A
APC-H7	High	Designed for enhanced stability in the presence of fixatives.	Recommended for protocols requiring fixation.

Table 3: Spectral Spillover of Near-Infrared Tandem Dyes







Spectral spillover, the leakage of a fluorochrome's emission into a detector intended for another fluorochrome, can compromise data quality. The Spillover Spreading Matrix (SSM) quantifies the impact of this spillover on data

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